2-Cyclopropyl-5-(iodomethyl)oxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

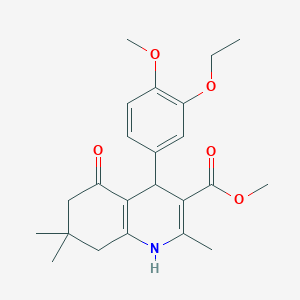

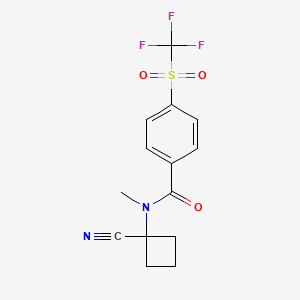

“2-Cyclopropyl-5-(iodomethyl)oxolane” is a chemical compound with the CAS Number: 1849210-29-2 . It has a molecular weight of 252.1 and its IUPAC name is 2-cyclopropyl-5-(iodomethyl)tetrahydrofuran . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-5-(iodomethyl)oxolane” is 1S/C8H13IO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2 . This indicates that the compound contains 8 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 1 oxygen atom.Physical And Chemical Properties Analysis

“2-Cyclopropyl-5-(iodomethyl)oxolane” is a liquid at room temperature . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Intramolecular Cyclization and Oxetane Formation

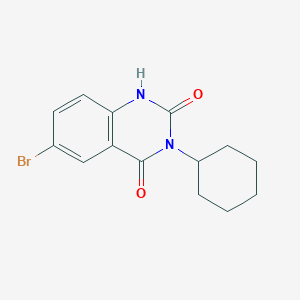

The study of intramolecular cyclization processes, including the formation of oxetanes, is fundamental in understanding the reactivity and potential applications of compounds like 2-Cyclopropyl-5-(iodomethyl)oxolane. For instance, the intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes under certain conditions highlights the importance of such compounds in synthetic organic chemistry for generating cyclic structures with potential pharmaceutical applications (Murai et al., 1977).

Cascade Electrophilic Iodocyclization

The cascade electrophilic iodocyclization methodology offers an efficient route to prepare 4-iodomethyl substituted tetrahydro-β-carbolines, showcasing the utility of iodomethyl groups in facilitating complex cyclization reactions. This method has been applied successfully in the formal synthesis of natural products like oxopropaline G, underscoring the relevance of such functional groups in synthetic strategies (Hongjian Song et al., 2013).

Photocatalytic Cyclopropanation

The development of reagents for redox-neutral photocatalytic cyclopropanation of olefins represents another innovative application, where compounds bearing iodo-methyl groups play a crucial role. This methodology allows for the cyclopropanation of a wide array of olefins, including those with sensitive functional groups, indicating the versatility and utility of such reagents in organic synthesis (J. Phelan et al., 2018).

Enzymatic Chemistry and Small Ring Biosynthesis

The enzymatic chemistry involved in the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products also highlights the significance of compounds with small cyclic structures. These moieties are critical for the biological activities of various natural products, offering insights into the biosynthetic pathways and potential synthetic analogs for therapeutic applications (C. Thibodeaux et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Cyclopropyl-5-(iodomethyl)oxolane” were not found in the search results, it’s worth noting that cyclopropane-containing compounds are commonly used in drug optimization processes . This suggests that “2-Cyclopropyl-5-(iodomethyl)oxolane” and similar compounds may continue to be of interest in pharmaceutical research and development.

properties

IUPAC Name |

2-cyclopropyl-5-(iodomethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZSXTJGUIPKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-(iodomethyl)oxolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)

![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)

![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)